molecular formula C7H3F3N2S B12957492 6-(Trifluoromethyl)thiazolo[5,4-b]pyridine

6-(Trifluoromethyl)thiazolo[5,4-b]pyridine

Cat. No.: B12957492
M. Wt: 204.17 g/mol
InChI Key: LBHPAVGBISLALC-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring, incorporating a trifluoromethyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ringKey reagents often include hydrazonoyl halides and arylidenemalononitrile .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

6-(Trifluoromethyl)thiazolo[5,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the c-KIT protein, which is involved in the proliferation of gastrointestinal stromal tumor cells. The compound binds to the active site of c-KIT, blocking its activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)thiazolo[5,4-b]pyridine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This modification can lead to improved biological activity and pharmacokinetic properties compared to its analogs .

Properties

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

6-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)4-1-5-6(11-2-4)13-3-12-5/h1-3H

InChI Key

LBHPAVGBISLALC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=CS2)C(F)(F)F

Origin of Product

United States

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